

# The Physiological Role of 24,25-Dihydroxyvitamin D2: A Technical Guide

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## Compound of Interest

Compound Name: 24, 25-Dihydroxy VD2

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## Introduction

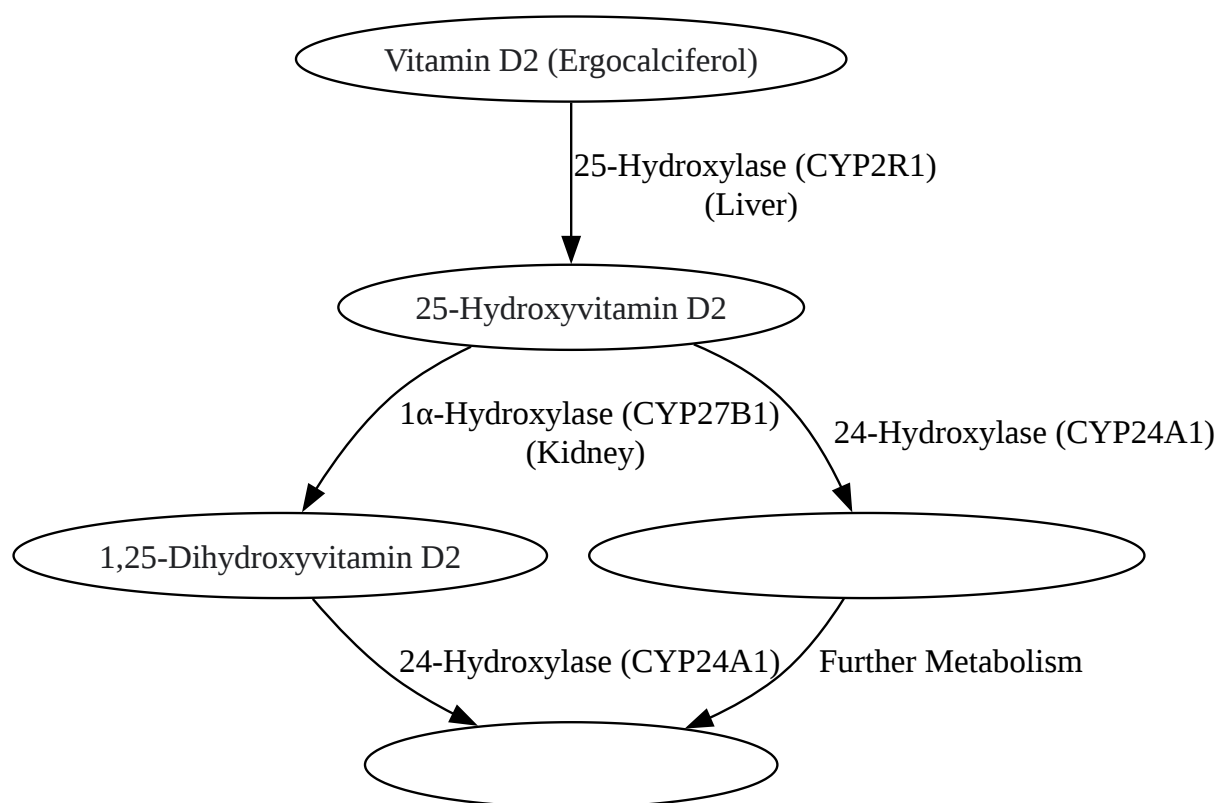
Vitamin D, a prohormone essential for calcium and phosphate homeostasis, undergoes a series of hydroxylations to become biologically active. While the endocrine functions of 1,25-dihydroxyvitamin D [1,25(OH)<sub>2</sub>D], the active form of vitamin D, are well-established, the physiological significance of other metabolites remains an active area of investigation. Among these, 24,25-dihydroxyvitamin D [24,25(OH)<sub>2</sub>D], produced by the action of the enzyme CYP24A1, has long been considered an inactive catabolite destined for excretion. However, emerging evidence challenges this view, suggesting that 24,25(OH)<sub>2</sub>D, including the D2 form (24,25-dihydroxyergocalciferol), possesses unique biological activities, particularly in the regulation of bone and cartilage health. This technical guide provides an in-depth overview of the current understanding of the physiological role of 24,25-dihydroxyvitamin D2, with a focus on its metabolism, signaling pathways, and quantitative effects.

## Vitamin D Metabolism and the Formation of 24,25-Dihydroxyvitamin D2

Vitamin D, obtained from dietary sources (ergocalciferol - vitamin D2) or synthesized in the skin upon exposure to ultraviolet B radiation (cholecalciferol - vitamin D3), is biologically inert.<sup>[1]</sup> It undergoes two sequential hydroxylation steps to become active. The first occurs in the liver, where vitamin D is converted to 25-hydroxyvitamin D [25(OH)D] by the enzyme 25-hydroxylase

(primarily CYP2R1).[1] 25(OH)D is the major circulating form of vitamin D and is used to assess a person's vitamin D status.[1] The second hydroxylation occurs mainly in the kidneys, where 25(OH)D is converted by the enzyme 1 $\alpha$ -hydroxylase (CYP27B1) to the active hormone 1,25(OH)<sub>2</sub>D.[1]

The catabolism of both 25(OH)D and 1,25(OH)<sub>2</sub>D is primarily initiated by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[2] This enzyme hydroxylates 25(OH)D<sub>2</sub> at the carbon-24 position to form 24,25-dihydroxyvitamin D<sub>2</sub>. [2] CYP24A1 is tightly regulated, with its expression being induced by 1,25(OH)<sub>2</sub>D, creating a negative feedback loop to control the levels of the active vitamin D hormone.[1]



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## Quantitative Data on 24,25-Dihydroxyvitamin D Binding Affinities and Enzyme Kinetics

While 1,25(OH)<sub>2</sub>D<sub>3</sub> is the high-affinity ligand for the nuclear vitamin D receptor (VDR), other metabolites can also interact with it, albeit with lower affinity. The binding affinity of 24,25(OH)<sub>2</sub>D<sub>2</sub> for the VDR is significantly lower than that of 1,25(OH)<sub>2</sub>D<sub>3</sub>.

| Ligand                                   | Receptor/Enzyme            | Parameter | Value   | Reference |
|--|----------------------------|-----------|---|-----------|
| 1,25(OH) <sub>2</sub> D <sub>3</sub>     | Vitamin D Receptor (VDR)   | KD        | ~0.1 nM   | [3]       |
| 25(OH)D <sub>3</sub>                     | Vitamin D Receptor (VDR)   | Affinity  | 100- to 1,000-fold lower than 1,25(OH) <sub>2</sub> D <sub>3</sub>  | [3]       |
| 24(R),25(OH) <sub>2</sub> D <sub>2</sub> | Rat Serum Binding Proteins | Potency   | 1.7 times less potent than 24(R),25(OH) <sub>2</sub> D <sub>3</sub> | [4]       |
| 1,25(OH) <sub>2</sub> D <sub>2</sub>     | Chick Intestinal VDR       | Potency   | 1.3 times less potent than 1,25(OH) <sub>2</sub> D <sub>3</sub>     | [4]       |
| 25(OH)D <sub>2</sub>                     | Human CYP24A1              | kcat/Km   | Similar to 25(OH)D <sub>3</sub>                                     | [5]       |
| 1,25(OH) <sub>2</sub> D <sub>2</sub>     | Human CYP24A1              | kcat/Km   | ~ half that of 1,25(OH) <sub>2</sub> D <sub>3</sub>                 | [5]       |

## Circulating Levels of 24,25-Dihydroxyvitamin D

The serum concentration of 24,25(OH)<sub>2</sub>D is a potential biomarker for vitamin D catabolism and the activity of CYP24A1. Its levels are positively correlated with 25(OH)D concentrations.

| Population                                  | Condition                           | Mean 24,25(OH) <sub>2</sub> D Level (ng/mL) | Mean 25(OH)D Level (ng/mL) | Reference |
|---|-------------------------------------|---|----------------------------|-----------|
| Healthy Adults (Korea)                      | General                             | 1.9 ± 1.1                                   | 24.3 ± 8.5                 | [6]       |
| Older Adults (Cardiovascular Health Study)  | General                             | 1.7 ± 1.0                                   | 28 ± 11                    | [1]       |
| Chronic Kidney Disease (CKD) Patients       | eGFR ≥ 60 ml/min/1.73m <sup>2</sup> | ~3.5  | ~25                        | [7]       |
| eGFR 45-59 ml/min/1.73m <sup>2</sup>        | ~2.8                                | ~25   | [7]                        |           |
| eGFR 30-44 ml/min/1.73m <sup>2</sup>        | ~2.2                                | ~25   | [7]                        |           |
| eGFR 15-29 ml/min/1.73m <sup>2</sup>        | ~1.5                                | ~25   | [7]                        |           |
| eGFR < 15 ml/min/1.73m <sup>2</sup>         | ~1.0                                | ~25   | [7]                        |           |
| CKD Stage 5D on Hemodialysis                | Baseline                            | Low   | -                          | [8]       |
| Post Vitamin D <sub>3</sub> supplementation | Slightly increased                  | Significantly increased                     | [8]                        |           |

## Physiological Roles in Bone and Cartilage Endochondral Ossification and Chondrocyte Differentiation

A growing body of evidence suggests that 24,25(OH)<sub>2</sub>D plays a crucial role in endochondral ossification, the process by which cartilage is replaced by bone during development and

fracture healing. Specifically,  $24,25(\text{OH})_2\text{D}$  appears to regulate the maturation of chondrocytes, the cells responsible for cartilage formation.

Studies on cultured rat costochondral chondrocytes have shown that resting zone chondrocytes respond to  $24,25(\text{OH})_2\text{D}_3$ , while growth zone chondrocytes respond to  $1,25(\text{OH})_2\text{D}_3$ . Treatment of resting zone chondrocytes with  $24,25(\text{OH})_2\text{D}_3$  at a concentration of  $10^{-7}$  M induces their differentiation into a phenotype responsive to  $1,25(\text{OH})_2\text{D}_3$ , characteristic of growth zone chondrocytes.<sup>[9]</sup>

## Fracture Healing

The role of  $24,25(\text{OH})_2\text{D}$  in fracture healing is a significant area of research. Studies using mice lacking the CYP24A1 enzyme (Cyp24a1<sup>-/-</sup>), and therefore unable to produce  $24,25(\text{OH})_2\text{D}_3$ , have demonstrated impaired fracture healing characterized by smaller callus formation and reduced bone stiffness.<sup>[10]</sup> Importantly, administration of  $24,25(\text{OH})_2\text{D}_3$  to these mice corrected these defects, whereas  $1,25(\text{OH})_2\text{D}_3$  did not.<sup>[10]</sup>

## Signaling Pathways of 24,25-Dihydroxyvitamin D

The biological effects of  $24,25(\text{OH})_2\text{D}$  appear to be mediated through both genomic and non-genomic signaling pathways.

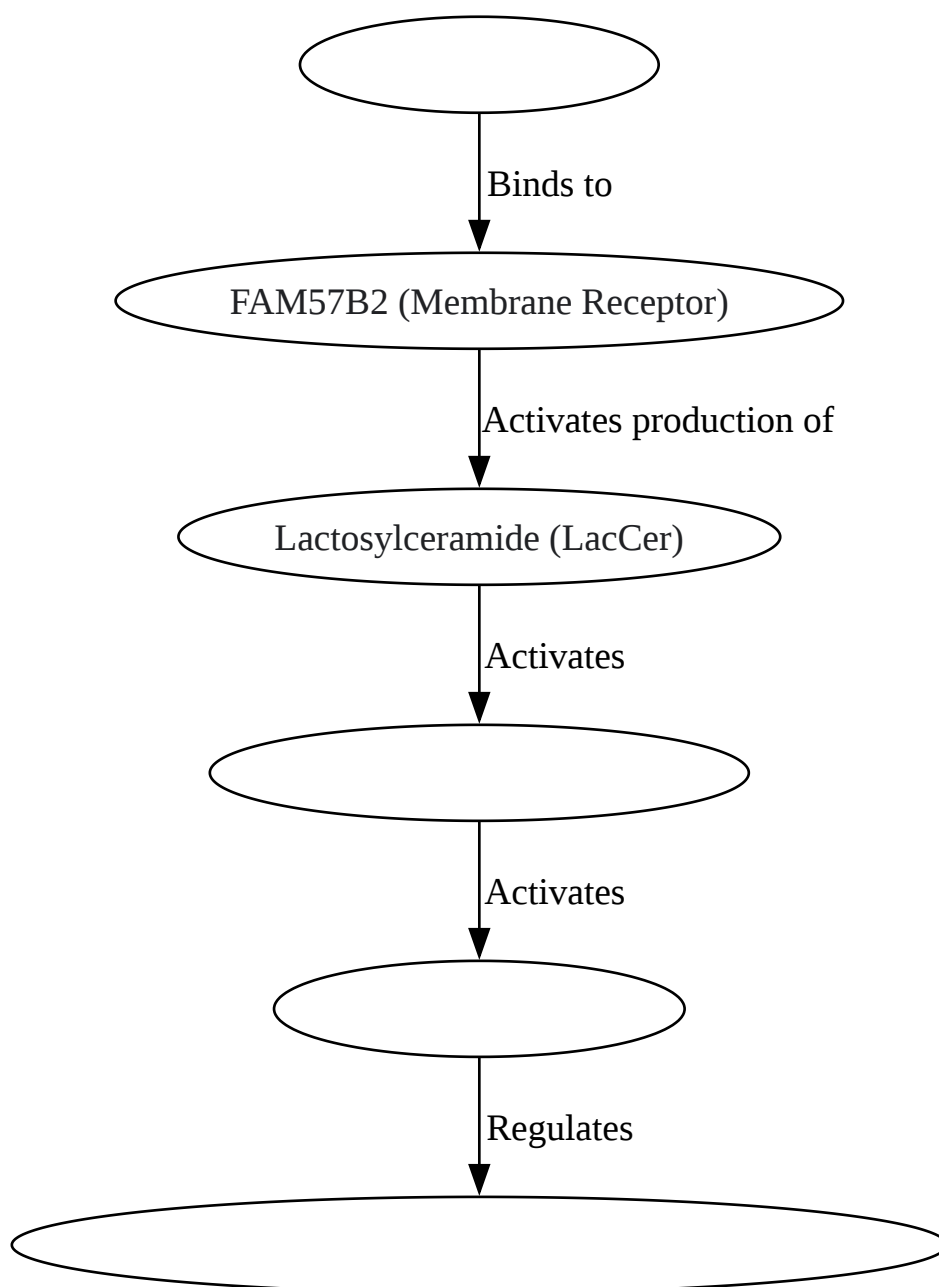
### Non-Genomic Signaling

Unlike the classical genomic pathway of vitamin D which involves the nuclear VDR,  $24,25(\text{OH})_2\text{D}$  can initiate rapid, non-genomic signaling events at the cell membrane. This pathway is particularly relevant in chondrocytes.

The proposed non-genomic signaling cascade for  $24,25(\text{OH})_2\text{D}_3$  in resting zone chondrocytes involves:

- **Receptor Binding:**  $24,25(\text{OH})_2\text{D}_3$  is thought to bind to a specific membrane receptor. Recent evidence points to FAM57B2 as a potential receptor.<sup>[10]</sup>
- **Second Messenger Production:** This binding leads to the production of the second messenger lactosylceramide (LacCer).<sup>[10]</sup>

- Downstream Signaling: Lactosylceramide then activates downstream signaling cascades, including the activation of Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2).<sup>[2][11]</sup> This signaling ultimately influences chondrocyte proliferation and differentiation.



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Downstream of lactosylceramide, signaling can involve the generation of reactive oxygen species (ROS) through NADPH oxidase and the activation of cytosolic phospholipase A2

(cPLA2), leading to the production of arachidonic acid and subsequent inflammatory mediators. [12][13] Further research is needed to fully elucidate the downstream targets of this pathway in chondrocytes.

## Experimental Protocols

### Isolation and Culture of Primary Chondrocytes

Objective: To isolate and culture primary chondrocytes from murine costal or growth plate cartilage for in vitro studies of 24,25(OH)<sub>2</sub>D<sub>2</sub> effects.

Materials:

- Neonatal mice (P0-P5)
- Dissection tools (scissors, forceps)
- Phosphate-buffered saline (PBS)
- Digestion solution: 0.25% Trypsin-EDTA, Collagenase D (e.g., 3 mg/mL in DMEM)
- Culture medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Cell strainers (70 µm)
- Centrifuge
- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Dissection: Euthanize neonatal mice according to approved animal protocols. Dissect the anterior rib cage (for costal chondrocytes) or long bones (for growth plate chondrocytes) under sterile conditions.
- Cartilage Isolation: Carefully remove surrounding soft tissue to isolate the cartilage. Mince the cartilage into small pieces (1-2 mm<sup>3</sup>).

- Enzymatic Digestion:
  - Wash the minced cartilage with PBS.
  - Incubate with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.
  - Remove the trypsin solution and wash with culture medium.
  - Incubate with Collagenase D solution overnight at 37°C with gentle agitation.
- Cell Isolation and Plating:
  - Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
  - Centrifuge the cell suspension at 150 x g for 7 minutes.
  - Resuspend the cell pellet in culture medium.
  - Count the viable cells using a hemocytometer and trypan blue exclusion.
  - Plate the chondrocytes at a high density (e.g.,  $1 \times 10^6$  cells/cm<sup>2</sup>) in culture dishes.
- Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. Change the culture medium every 2-3 days. Chondrocytes will be ready for experiments upon reaching confluence.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Murine Femoral Fracture Model

Objective: To create a standardized femur fracture in mice to study the in vivo effects of 24,25(OH)<sub>2</sub>D<sub>2</sub> on bone healing.

Materials:

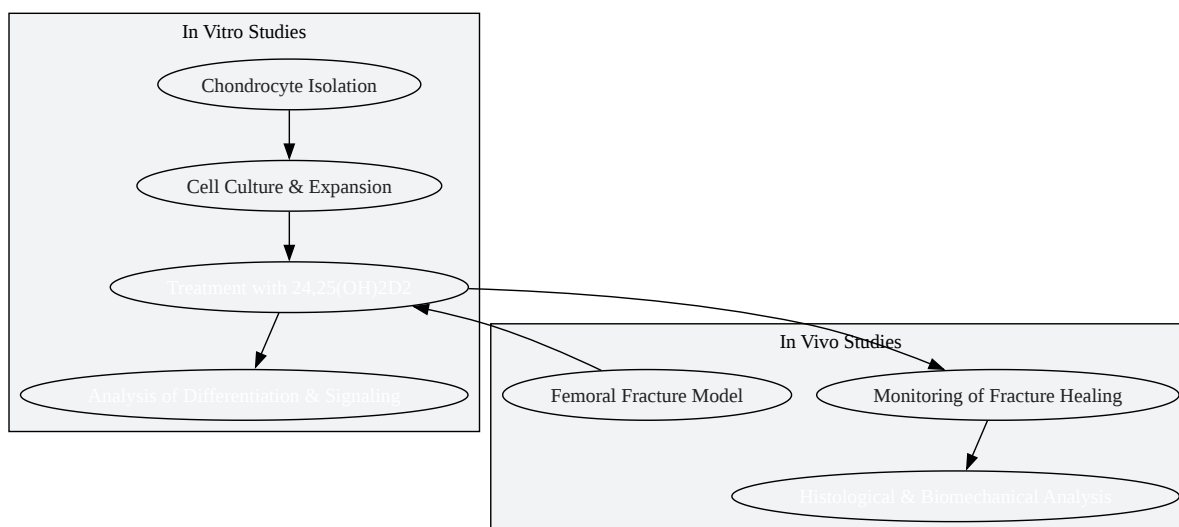
- Adult mice (e.g., C57BL/6, 10-12 weeks old)
- Anesthesia (e.g., isoflurane)
- Surgical instruments (scalpel, scissors, forceps)



- Intramedullary pin (e.g., 0.25 mm stainless steel needle)
- Three-point bending apparatus or manual fracture creation
- Analgesics
- X-ray machine

Procedure:

- Anesthesia and Preparation: Anesthetize the mouse and administer a pre-operative analgesic. Shave and sterilize the surgical area on the hind limb.
- Intramedullary Pin Insertion: Make a small incision over the knee joint. Laterally displace the patella to expose the femoral condyles. Insert the intramedullary pin into the medullary canal of the femur in a retrograde manner until it reaches the greater trochanter.
- Fracture Creation: Create a mid-diaphyseal fracture of the femur using a standardized three-point bending apparatus or by manual force. The intramedullary pin will stabilize the fracture.
- Wound Closure: Reposition the patella and close the incision with sutures.
- Post-operative Care: Administer post-operative analgesics as required and monitor the animal for recovery.
- Treatment and Analysis: Administer 24,25(OH)<sub>2</sub>D<sub>2</sub> or vehicle control to the mice according to the experimental design. Monitor fracture healing over time using radiography. At the end of the experiment, euthanize the mice and harvest the femurs for histological, biomechanical, and molecular analysis.<sup>[7][14][15][16][19]</sup>



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## Conclusion

The accumulating evidence strongly suggests that 24,25-dihydroxyvitamin D<sub>2</sub>, far from being a mere inactive byproduct of vitamin D metabolism, is a biologically active molecule with a distinct physiological role, particularly in the skeletal system. Its involvement in chondrocyte differentiation and fracture healing, mediated through a novel non-genomic signaling pathway, opens up new avenues for research and potential therapeutic interventions. For researchers and professionals in drug development, a deeper understanding of the mechanisms of action of 24,25(OH)<sub>2</sub>D<sub>2</sub> could lead to the development of new strategies for promoting bone and cartilage repair and treating skeletal disorders. Further investigation is warranted to fully elucidate the downstream targets of its signaling cascade and to explore its potential clinical applications.

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